molecular formula C19H15Cl2NO2 B1420643 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-37-5

6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420643
M. Wt: 360.2 g/mol
InChI Key: NNNSFTOXHLXAFB-UHFFFAOYSA-N
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Description

The compound “6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used for proteomics research . Its molecular formula is C19H15Cl2NO2 and it has a molecular weight of 360.24 .


Molecular Structure Analysis

The InChI code for “6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride” is 1S/C19H16ClNO3/c1-2-9-24-14-6-3-12 (4-7-14)18-11-16 (19 (22)23)15-10-13 (20)5-8-17 (15)21-18/h3-8,10-11H,2,9H2,1H3, (H,22,23) . The Canonical SMILES is CCCOC1=CC=C (C=C1)C2=NC3=C (C=C (C=C3)Cl)C (=C2)C (=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride” include a molecular weight of 341.8 g/mol, XLogP3-AA of 4.9, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 5, Exact Mass of 341.0818711 g/mol, Monoisotopic Mass of 341.0818711 g/mol, Topological Polar Surface Area of 59.4 Ų, Heavy Atom Count of 24, Formal Charge of 0, Complexity of 425 .

Scientific Research Applications

Structural and Optical Properties

A study focused on the structural and optical properties of quinoline derivatives, closely related to 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride. These compounds exhibit interesting polycrystalline structures in their powder form and transform into nanocrystallites dispersed in an amorphous matrix when subjected to thermal deposition to form thin films. The optical properties, such as the absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, were meticulously determined, providing valuable insights into the type of electron transition and the potential applications in optical devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Properties

Another study delved into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, a group that shares similarities with the compound . The research highlighted the potential of these derivatives in fabricating organic–inorganic photodiode devices. The photovoltaic properties, including photoconductivity sensitivity, short circuit current, and open circuit voltage, were systematically analyzed, suggesting the promise these compounds hold in improving photodiode parameters and performance (Zeyada, El-Nahass, & El-Shabaan, 2016).

Spectroscopic Characterization and Molecular Structure Analysis

A comprehensive study utilizing DFT and TD-DFT/PCM calculations focused on the structural parameters and spectroscopic characterization of quinoline derivatives. The research provided an in-depth analysis of FT-IR, NMR, and UV-Vis absorption and fluorescence emission spectra, alongside investigating the NLO properties and electronic interactions of the molecules. This work is significant in understanding the molecular structure and potential biological applications of these compounds, which share structural similarities with 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride (Wazzan, Al-Qurashi, & Faidallah, 2016).

Dielectric Properties

The study on dielectric properties of quinoline derivatives provides insights into their AC electrical conductivity and dielectrical behavior. This research is vital for applications in electronics where materials with specific dielectric properties are required. The detailed analysis of parameters such as barrier height, density of charges, and hopping distance offers a profound understanding of how these compounds behave under different frequencies and temperatures (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

6-chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c1-2-9-24-14-6-3-12(4-7-14)18-11-16(19(21)23)15-10-13(20)5-8-17(15)22-18/h3-8,10-11H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNSFTOXHLXAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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